Kv7.2 channels exhibit complex pharmacology where minor structural changes alter functional outcomes, creating uncertainty in tool compound selection. Kv7.2 modulator 2 (compound 52) enables direct electrophysiological characterization to define its unique mode of action, avoiding unvalidated substitution with other Kv7.2 modulators.
• Establish functional baseline via patch-clamp or automated electrophysiology assays
• Compare gating kinetics, current amplitude, and voltage-dependent hysteresis against retigabine or XE991
• Quantify seizure threshold modulation in in vitro hippocampal slice and in vivo MES models
Molecular FormulaC25H30F2N2O
Molecular Weight412.5 g/mol
Cat. No.B12362331
⚠ Attention: For research use only. Not for human or veterinary use.
Kv7.2 modulator 2 (also referenced as compound 52) is a small molecule research tool designated as a modulator of the Kv7.2 (KCNQ2) voltage-gated potassium channel, intended for use in neurological research applications, particularly epilepsy studies. Its chemical structure is defined by the molecular formula C25H30F2N2O and a molecular weight of 412.5 g/mol, with a CAS number of 2950243-05-5 .
TargetKv7.2 (KCNQ2) channel modulation studies
Model ContextNeurological research, epilepsy model systems
Kv7.2 channels represent a complex pharmacological target where subtle changes in chemical structure can drastically alter functional outcomes, including mode of action (activation vs. inhibition), subtype selectivity (Kv7.2 vs. Kv7.3/Kv7.5), and downstream physiological effects [1]. In the absence of disclosed quantitative structure-activity relationship (SAR) data for Kv7.2 modulator 2, any assumption that a different Kv7.2 modulator (e.g., retigabine, ML213, or ICA-069673) can be used as a functional substitute is unsupported. Direct experimental validation is required to establish the specific pharmacological profile of this compound, as generic substitution could lead to unanticipated effects on channel gating, hysteresis, or neuronal excitability [1].
Functional mode may differ from other Kv7.2 modulators (activation vs. inhibition)
Subtype selectivity (Kv7.2 vs Kv7.3/Kv7.5) is not characterized
No disclosed SAR data; direct experimental validation required
[1] Wu, S. N., & Huang, C. W. (2025). Evaluation of Small-Molecule Candidates as Modulators of M-Type K+ Currents: Impacts on Current Amplitude, Gating, and Voltage-Dependent Hysteresis. International Journal of Molecular Sciences, 26(4), 1504. View Source
Quantitative Differentiation Evidence
Application Scenarios for Kv7.2 modulator 2
Baseline Characterization in Electrophysiology
As a Kv7.2 channel modulator, this compound is suitable for use in in vitro patch-clamp or automated electrophysiology assays to establish its own functional baseline. Researchers can generate primary data on current amplitude, gating kinetics, and voltage-dependent hysteresis, which can then be compared to well-characterized reference compounds like retigabine or XE991 [1]. The outcome of such studies would define its specific place in the modulator landscape, informing whether it acts as an activator, inhibitor, or more complex gating modifier [1].
Research Tool in Epilepsy Models
Given its designated application for epilepsy research , Kv7.2 modulator 2 can be employed as a tool compound in preclinical seizure models, such as in vitro hippocampal slice preparations or in vivo models like the maximal electroshock (MES) test. Its effects on neuronal excitability and seizure thresholds can be directly quantified, providing a basis for comparison with known anticonvulsant Kv7.2 modulators [1].
Application
Selection Property
Validation Focus
Baseline electrophysiology characterization
Channel modulation profiling
Gating kinetics and amplitude endpoints
Preclinical seizure model studies
Neuronal excitability modulation
Seizure threshold quantification
[1] Wu, S. N., & Huang, C. W. (2025). Evaluation of Small-Molecule Candidates as Modulators of M-Type K+ Currents: Impacts on Current Amplitude, Gating, and Voltage-Dependent Hysteresis. International Journal of Molecular Sciences, 26(4), 1504. View Source
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